molecular formula C16H16F2N2O3S B6542816 2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1060303-69-6

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide

Cat. No.: B6542816
CAS No.: 1060303-69-6
M. Wt: 354.4 g/mol
InChI Key: ONCRJCKEBFIVOJ-UHFFFAOYSA-N
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Description

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is a chemical compound with a complex structure that includes a sulfonamide group and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide typically involves multiple steps. One common method includes the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-aminophenyl-N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluorine atoms may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzenesulfonamide: A simpler compound with similar functional groups but lacking the acetamide moiety.

    2,5-Difluorobenzenesulfonamide: Similar to 2,4-difluorobenzenesulfonamide but with different fluorine atom positions.

    N,N-Dimethylacetamide: A related compound that lacks the sulfonamide and fluorine groups.

Uniqueness

2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is unique due to the combination of its sulfonamide group, fluorine atoms, and acetamide moiety. This combination imparts specific chemical and biological properties that are not present in simpler related compounds.

Properties

IUPAC Name

2-[4-[(2,5-difluorophenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S/c1-20(2)16(21)9-11-3-6-13(7-4-11)19-24(22,23)15-10-12(17)5-8-14(15)18/h3-8,10,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCRJCKEBFIVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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